Cas no 89293-06-1 (1H-1,2,4-Triazol-3-amine, 5-[4-[(4-aminophenyl)methyl]-1-piperazinyl]-)
89293-06-1 structure
Product Name:1H-1,2,4-Triazol-3-amine, 5-[4-[(4-aminophenyl)methyl]-1-piperazinyl]-
CAS-nummer:89293-06-1
MF:C13H19N7
MW:273.336860895157
CID:605188
PubChem ID:13267644
Update Time:2025-04-19
1H-1,2,4-Triazol-3-amine, 5-[4-[(4-aminophenyl)methyl]-1-piperazinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-1,2,4-Triazol-3-amine, 5-[4-[(4-aminophenyl)methyl]-1-piperazinyl]-
- 3-[4-[(4-aminophenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine
- SCHEMBL16825972
- 3-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine
- CHEMBL348368
- DTXSID90533256
- SCHEMBL11194501
- 89293-06-1
-
- Inchi: 1S/C13H19N7/c14-11-3-1-10(2-4-11)9-19-5-7-20(8-6-19)13-16-12(15)17-18-13/h1-4H,5-9,14H2,(H3,15,16,17,18)
- InChI-sleutel: ATHDZKLFQHEOLJ-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC(=CC=2)N)CCN(C2=NNC(N)=N2)CC1
Berekende eigenschappen
- Exacte massa: 273.17019364g/mol
- Monoisotopische massa: 273.17019364g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 297
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 100Ų
1H-1,2,4-Triazol-3-amine, 5-[4-[(4-aminophenyl)methyl]-1-piperazinyl]- Gerelateerde literatuur
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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